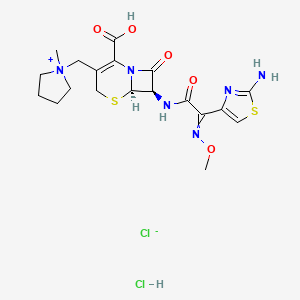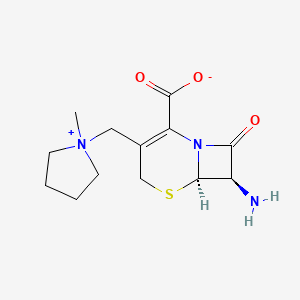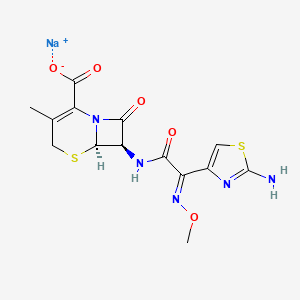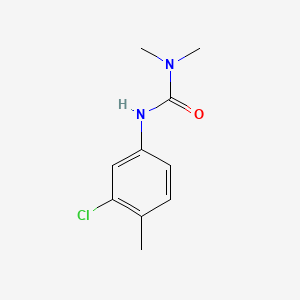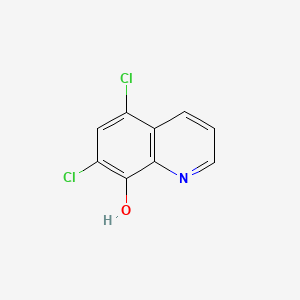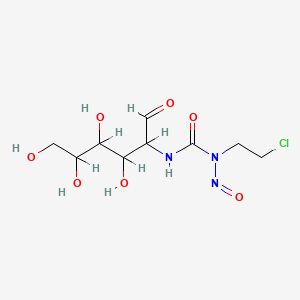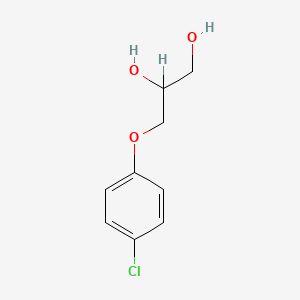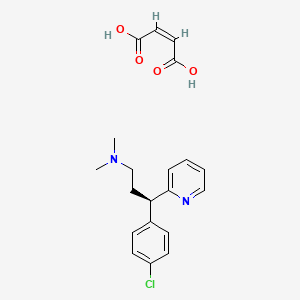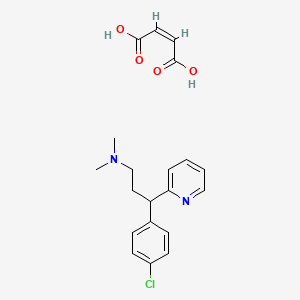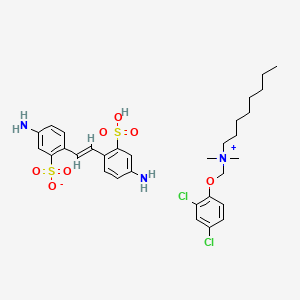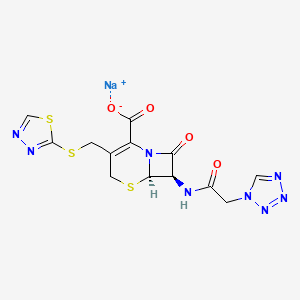
Ceftezol-Natrium
Übersicht
Beschreibung
Coelenterazin (Natrium) ist ein weit verbreitetes Luciferin, ein Substrat für Biolumineszenzreaktionen in verschiedenen marinen Organismen. Es ist ein Schlüsselbestandteil der Biolumineszenz-Bildgebungs (BLI) -Technik, die zur Überwachung biologischer Prozesse in vitro und in vivo verwendet wird . Coelenterazin wird von mehreren Meeresarten verwendet, darunter Renilla, Oplophorus, Periphylla, Gaussia und Metridia .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Coelenterazin umfasst mehrere Schritte, darunter die Bildung des Imidazopyrazinon-Rückgrats. Modifikationen an den Positionen C-2, C-5, C-6 und C-8 dieses Rückgrats sind entscheidend für die Verbesserung der Biolumineszenzeigenschaften . Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschten Modifikationen zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Coelenterazin-Natrium beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Herstellung von Zwischenprodukten, gefolgt von deren Umwandlung in das Endprodukt durch kontrollierte Reaktionen und Reinigungsschritte .
Wissenschaftliche Forschungsanwendungen
Coelenterazin-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Substrat für Biolumineszenzreaktionen verwendet, um die Enzymkinetik und andere biochemische Prozesse zu untersuchen . In der Biologie wird es in der Biolumineszenz-Bildgebung eingesetzt, um zelluläre und molekulare Ereignisse in lebenden Organismen zu überwachen . In der Medizin wird Coelenterazin-Natrium in diagnostischen Assays und Bildgebungstechniken verwendet, um Krankheiten zu erkennen und zu überwachen . In der Industrie wird es bei der Entwicklung von Biosensoren und anderen analytischen Werkzeugen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Coelenterazin-Natrium beinhaltet dessen Oxidation durch Luciferase-Enzyme, was zur Lichtemission führt. Diese Biolumineszenzreaktion ist hochspezifisch und empfindlich, was sie zu einem wertvollen Werkzeug für verschiedene Anwendungen macht . Die molekularen Ziele und Pfade, die an dieser Reaktion beteiligt sind, umfassen die Interaktion von Coelenterazin mit Luciferase-Enzymen, was zur Bildung eines angeregten Zwischenprodukts führt, das Licht emittiert, wenn es in den Grundzustand zurückkehrt .
Wirkmechanismus
The mechanism of action of coelenterazine sodium involves its oxidation by luciferase enzymes, resulting in the emission of light. This bioluminescence reaction is highly specific and sensitive, making it a valuable tool for various applications . The molecular targets and pathways involved in this reaction include the interaction of coelenterazine with luciferase enzymes, leading to the formation of an excited state intermediate that emits light upon returning to the ground state .
Biologische Aktivität
Ceftezole sodium has been shown to have a broad spectrum of activity against a wide range of bacteria. It is effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus, Streptococcus, Enterococcus, and Pseudomonas species. Ceftezole sodium is also active against many anaerobic bacteria, including Bacteroides and Clostridium species.
Biochemical and Physiological Effects
Ceftezole sodium has been shown to have a wide range of biochemical and physiological effects. In addition to its antibacterial activity, ceftezole sodium has also been shown to have anti-inflammatory, antifungal, and antineoplastic activity. It has also been shown to have immunomodulatory effects, meaning it can modulate the immune response to infection.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ceftezole sodium in laboratory experiments has several advantages. It is a safe and effective antibiotic that has been used in the treatment of a variety of infections. It is also a broad-spectrum antibiotic that is effective against a wide range of bacterial species. In addition, it is easily synthesized and can be used in both in vivo and in vitro laboratory settings. The main limitation of ceftezole sodium is that it is rapidly metabolized and eliminated from the body, which can make it difficult to study its effects over a long period of time.
Zukünftige Richtungen
The use of ceftezole sodium in laboratory experiments has the potential to provide valuable insight into the effects of antibiotics on bacterial infections, inflammation, wound healing, and gene expression. In addition, further research could be done to study the effects of ceftezole sodium on other bacterial species and its potential uses in the treatment of antibiotic-resistant infections. Further research could also be done to study the effects of ceftezole sodium on the immune system and its potential immunomodulatory effects. Finally, further research could be done to study the pharmacokinetics and pharmacodynamics of ceftezole sodium and its potential uses in the treatment of infections in a variety of populations.
Safety and Hazards
Ceftezole Sodium is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Biochemische Analyse
Biochemical Properties
Ceftezole Sodium binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division . The inactivation of PBPs by Ceftezole Sodium interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Cellular Effects
Ceftezole Sodium exerts its effects on various types of cells, primarily bacteria. By binding to and inactivating PBPs, it weakens the bacterial cell wall, causing cell lysis . This disruption of the cell wall inhibits bacterial growth and division, effectively treating the bacterial infection .
Molecular Mechanism
The bactericidal activity of Ceftezole Sodium results from the inhibition of cell wall synthesis via its affinity for PBPs . By binding to these proteins, Ceftezole Sodium prevents the cross-linkage of peptidoglycan chains, an essential process for maintaining the strength and rigidity of the bacterial cell wall .
Subcellular Localization
Given its mechanism of action, it is likely to be found in proximity to the bacterial cell wall where it can bind to PBPs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of coelenterazine involves several steps, including the formation of the imidazopyrazinone backbone. Modifications at the C-2, C-5, C-6, and C-8 positions of this backbone are crucial for enhancing bioluminescence properties . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired modifications.
Industrial Production Methods: Industrial production of coelenterazine sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, followed by their conversion into the final product through controlled reactions and purification steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Coelenterazin-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren und ihre Biolumineszenzeigenschaften zu verbessern .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Coelenterazin-Natrium verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittel werden sorgfältig kontrolliert, um die gewünschten Modifikationen zu erreichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit Coelenterazin-Natrium entstehen, sind dessen Derivate, die verbesserte Biolumineszenzeigenschaften aufweisen. Diese Derivate werden in verschiedenen Anwendungen verwendet, darunter Biolumineszenz-Bildgebung und Assays .
Vergleich Mit ähnlichen Verbindungen
Coelenterazin-Natrium ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Biolumineszenzeffizienz und Stabilität einzigartig. Ähnliche Verbindungen umfassen andere Luciferine, wie z. B. Firefly-Luciferin und DeepBlueC . Während Firefly-Luciferin Kofaktoren wie ATP und Magnesiumionen benötigt, erzeugt Coelenterazin-Natrium Biolumineszenz ohne die Notwendigkeit zusätzlicher Kofaktoren . DeepBlueC, ein weiteres Coelenterazin-Derivat, ist für seine blaubeschichtete Emission bekannt, aber Coelenterazin-Natrium ist aufgrund seiner breiteren Anwendungen und höheren Stabilität eine bevorzugte Wahl .
Eigenschaften
| { "Design of the Synthesis Pathway": "Ceftezole sodium can be synthesized by a multistep process starting from 7-aminocephalosporanic acid.", "Starting Materials": [ "7-aminocephalosporanic acid", "sodium hydroxide", "chloroacetyl chloride", "2-mercaptopyridine", "sodium methoxide", "2-mercaptoethanol", "sodium bicarbonate", "sodium chloride", "water", "methanol" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 7-(chloroacetamido)cephalosporanic acid.", "7-(chloroacetamido)cephalosporanic acid is then reacted with 2-mercaptopyridine in the presence of sodium methoxide to form ceftezole.", "Ceftezole is then converted to its sodium salt form by reacting it with sodium bicarbonate.", "Finally, the sodium salt of ceftezole is purified by crystallization using a mixture of water and methanol as the solvent." ] } | |
| 41136-22-5 | |
Molekularformel |
C13H12N8NaO4S3 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
sodium;(6R,7R)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H12N8O4S3.Na/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13;/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25);/t8-,11-;/m1./s1 |
InChI-Schlüssel |
LULDFGMJOLSEIH-JHQAJZDGSA-N |
Isomerische SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)[O-])CSC4=NN=CS4.[Na+] |
Kanonische SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4.[Na] |
Aussehen |
Solid powder |
| 41136-22-5 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
26973-24-0 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ceftezol ceftezol, sodium salt ceftezole ceftezole sodium Celoslin demethylcefazolin Falomesin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Ceftezole Sodium?
A: Ceftezole Sodium is a β-lactam antibiotic that exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final cross-linking steps of peptidoglycan synthesis. [, , , , ] This disruption of the cell wall integrity leads to bacterial cell death.
Q2: Against which bacteria is Ceftezole Sodium most effective?
A: Ceftezole Sodium exhibits high susceptibility against a broad spectrum of Gram-positive and Gram-negative bacteria. [, , , , ] Clinical studies have demonstrated its efficacy in treating acute bacterial infections, particularly those affecting the respiratory and urinary tracts. [, , , ] It has shown good activity against Methicillin-sensitive Staphylococcus aureus (MSSA), with lower Minimum Inhibitory Concentrations (MICs) compared to other cephalosporins like Cefazolin, Cefalexin, Cefuroxime, and Ceftazidime. []
Q3: Are there any reported cases of bacterial resistance to Ceftezole Sodium?
A: While Ceftezole Sodium demonstrates stability against β-lactamases, [] resistance mechanisms can still develop. Further research is crucial to monitor and understand the emergence of potential resistance patterns.
Q4: What is the molecular formula and weight of Ceftezole Sodium?
A: The molecular formula of Ceftezole Sodium is C16H15N6NaO5S2. The molecular weight is 454.45 g/mol. [, , ]
Q5: What are the different crystal forms of Ceftezole Sodium and how do they differ?
A: Ceftezole Sodium commonly exists as a monohydrate crystal, which can adopt two distinct forms: type I and type II. These forms exhibit differences in their X-ray diffraction patterns and thermal stability. [] For instance, type I crystals lose water molecules at a lower temperature range (35-117 °C) compared to type II crystals (110-160 °C). [] Type I crystals have been identified as more stable. []
Q6: Has research explored improving the physicochemical properties of Ceftezole Sodium?
A: Yes, novel crystallization methods utilizing ultrasound crystallographic orientation combined with gradient cooling solvent crystallization have been developed. [] These methods aim to enhance the hygroscopicity, purity, and particle size distribution of Ceftezole Sodium, ultimately improving the stability and safety of pharmaceutical formulations. []
Q7: Have any strategies been developed to improve the formulation of Ceftezole Sodium?
A: Researchers have explored incorporating Ceftezole Sodium into Chitosan microspheres using a suspension crosslinking method. [] This approach aims to achieve controlled drug release and potentially enhance its therapeutic efficacy. []
Q8: What analytical techniques are commonly employed for the determination of Ceftezole Sodium?
A8: Various analytical methods have been developed and validated for the accurate quantification of Ceftezole Sodium in pharmaceutical formulations and biological samples. These include:
Q9: How are the analytical methods for Ceftezole Sodium validated?
A9: The validation of analytical methods for Ceftezole Sodium involves assessing key parameters including:
Q10: Are there established quality control measures for Ceftezole Sodium?
A10: Yes, stringent quality control measures are essential throughout the development, manufacturing, and distribution of Ceftezole Sodium to ensure its consistency, safety, and efficacy. These measures may include:
Q11: What are the clinical applications of Ceftezole Sodium?
A: Ceftezole Sodium is primarily used for the treatment of acute bacterial infections. [, , , ] Its clinical efficacy has been demonstrated in managing respiratory and urinary tract infections. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


